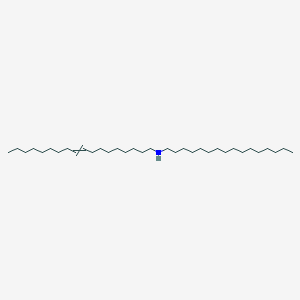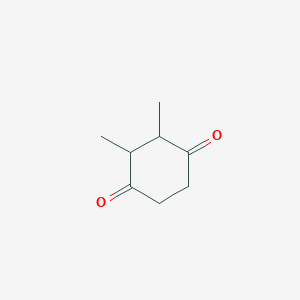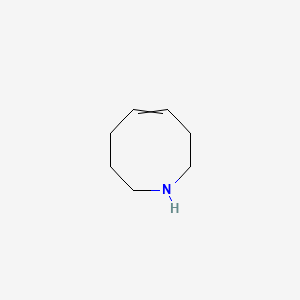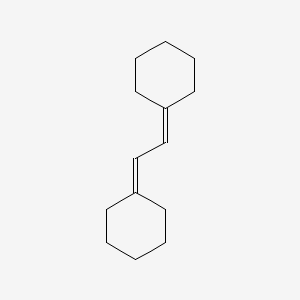
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is a synthetic peptide derivative of L-Arginine. Peptides like this are often studied for their potential biological activities, including roles in cellular signaling, enzyme inhibition, and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: Final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains using reagents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using agents like dithiothreitol (DTT).
Substitution: Substitution reactions involving side chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction typically results in free thiols.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine, N2-(1-(N2-L-leucyl)-L-prolyl)-: A similar peptide with one fewer amino acid.
L-Arginine, N2-(1-(N2-L-lysyl)-L-prolyl)-: Another related peptide with a different amino acid sequence.
Uniqueness
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is unique due to its specific amino acid sequence, which may confer distinct biological activities and interactions compared to other peptides.
Propriétés
Numéro CAS |
56694-23-6 |
|---|---|
Formule moléculaire |
C23H44N8O5 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H44N8O5/c1-14(2)13-15(25)19(32)29-16(7-3-4-10-24)21(34)31-12-6-9-18(31)20(33)30-17(22(35)36)8-5-11-28-23(26)27/h14-18H,3-13,24-25H2,1-2H3,(H,29,32)(H,30,33)(H,35,36)(H4,26,27,28)/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
HSNUEBNXWWVUBP-XSLAGTTESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


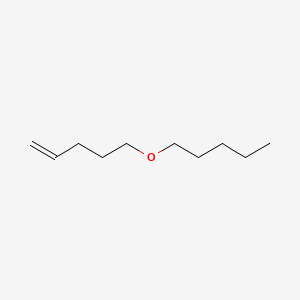
methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
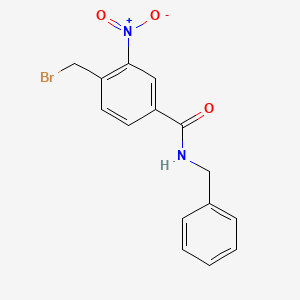
silane](/img/structure/B14630402.png)

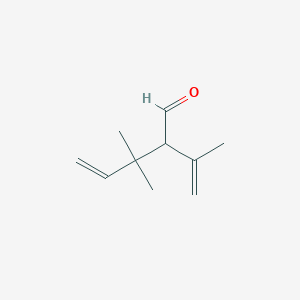
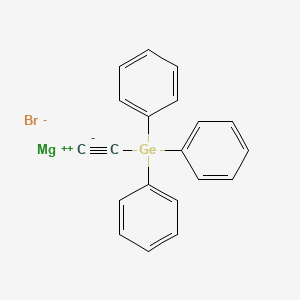
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
